molecular formula C23H27N7O2 B2492766 N-(4-ethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021221-66-8

N-(4-ethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2492766
CAS RN: 1021221-66-8
M. Wt: 433.516
InChI Key: YOQDYPCOTIUYEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic chemistries to complex coupling and functional group transformations. For example, a process described for a similar compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, showcases a novel Rho kinase inhibitor synthesis via acylation, deprotection, and salt formation steps, achieved with a 53% overall yield and high purity (Wei et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this chemical class is characterized by their complex heterocyclic systems, which are crucial for their biological activities. The structural analyses often employ X-ray crystallography, revealing intricate details like dihedral angles and hydrogen bonding patterns that contribute to their stability and reactivity. For instance, a compound with a related structure, tert-Butyl 4-{3-[6-(4-meth­oxy­phen­yl)-2-methyl­pyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxyl­ate, showed significant structural details, including the chair conformation of the piperazine ring and specific dihedral angles between the rings, highlighting the importance of these structural features (Anthal et al., 2018).

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O2/c1-3-32-19-6-4-18(5-7-19)25-23(31)30-14-12-29(13-15-30)22-9-8-20(27-28-22)26-21-16-17(2)10-11-24-21/h4-11,16H,3,12-15H2,1-2H3,(H,25,31)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQDYPCOTIUYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=NC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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